molecular formula C19H30O4 B3045428 2-(2-(4-nonylphenoxy)ethoxy)acetic Acid CAS No. 106807-78-7

2-(2-(4-nonylphenoxy)ethoxy)acetic Acid

Cat. No.: B3045428
CAS No.: 106807-78-7
M. Wt: 322.4 g/mol
InChI Key: RAQHOBRSMPMJIP-UHFFFAOYSA-N
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Description

2-(2-(4-Nonylphenoxy)ethoxy)acetic Acid (CAS 106807-78-7) is a carboxylated metabolite originating from the environmental biodegradation of nonylphenol ethoxylates (NPEs) . With a molecular formula of C19H30O4 and a molecular weight of 322.44 g/mol, this compound is of significant interest in environmental chemistry and toxicology studies . Main Applications and Research Value: The primary research application of this compound is as a biomarker and indicator of the environmental fate of nonylphenol ethoxylates. NPEs are high-production-volume chemicals used for over 40 years as detergents, emulsifiers, and dispersing agents in various industrial and consumer sectors . In environmental systems, NPEs undergo complex biodegradation, losing ethoxylate groups and transforming into more persistent metabolites, including the carboxylated products nonylphenoxyacetic acid (NP1EC) and nonylphenoxyethoxyacetic acid (NP2EC) . Researchers monitor this compound to track the breakdown pathways of NPEs in wastewater treatment plants, surface waters, and sediments, providing critical data for environmental monitoring and risk assessment . Mechanism of Action and Significance: The formation of this carboxylic acid metabolite is a key step in the microbial degradation of NPEs. While the parent NPEs are less persistent, their degradation intermediates, including this compound, are moderately persistent, especially under anaerobic conditions, and contribute to the overall environmental impact of NPE pollution . Research indicates that NP and its ethoxylates can cause estrogenic responses in aquatic organisms, and studying the complete degradation profile, including carboxylated metabolites, is essential for a full understanding of their ecological effects . Safety Information: While a specific Safety Data Sheet for this exact compound was not located, related nonylphenol compounds are classified with hazard warnings . As a laboratory chemical, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate personal protective equipment (PPE) and refer to the specific Material Safety Data Sheet (MSDS) for safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-17-10-12-18(13-11-17)23-15-14-22-16-19(20)21/h10-13H,2-9,14-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQHOBRSMPMJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28212-44-4
Details Compound: Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(4-nonylphenoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(4-nonylphenoxy)-
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DSSTOX Substance ID

DTXSID70147779
Record name 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid
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Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106807-78-7
Record name 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-(4-Nonylphenoxy)ethoxy)acetic acid
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Record name 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid
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Record name [2-(4-Nonylphenoxy)ethoxy]acetic acid
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Environmental Occurrence and Spatiotemporal Distribution of 2 2 4 Nonylphenoxy Ethoxy Acetic Acid

Detection and Quantification in Aquatic Environments

The presence of 2-(2-(4-nonylphenoxy)ethoxy)acetic acid and related nonylphenolic compounds is well-documented in aquatic systems globally. scielo.org.za Their distribution is a direct consequence of anthropogenic activities, with wastewater treatment facilities being a significant point source. nih.gov

Freshwater Systems (Rivers, Lakes, Groundwater)

Nonylphenolic compounds, including the parent NPEOs and their degradation products, are frequently detected in freshwater bodies. nih.govresearchgate.net Studies have reported concentrations in surface waters, such as rivers and lakes, that can range from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.gov For instance, research in urban watercourses in Vietnam detected nonylphenol (NP), a related degradation product, at mean concentrations of 3.0 µg/L and 9.7 µg/L in two major cities. mdpi.com

Groundwater contamination is also a concern. nih.gov Although nonylphenolic compounds can adsorb to soil particles, evidence shows that leaching and infiltration into groundwater can occur. ccme.caccme.ca Due to their increased water solubility and mobility, carboxylated derivatives like this compound are believed to present a more significant risk to groundwater resources compared to other nonylphenolic substances. ccme.ca

Table 1: Concentration of Nonylphenol (NP) in Various Freshwater Systems

LocationMatrixConcentration RangeReference
Lanzhou Reach of Yellow River, ChinaSurface Water0.034–0.599 µg/L nih.gov
Kaoping River, TaiwanSurface Water<LOD–310 µg/L nih.gov
Rivers in VietnamSurface Water0.02–20.0 µg/L mdpi.com
Llobregat basin, SpainSurface WaterNot Available - 0.53 µg/L nih.gov

Estuarine and Marine Systems

In estuarine and marine environments, this compound has been identified as a principal degradation intermediate of NPEO surfactants. usda.gov A study conducted in Tampa Bay, Florida, tracked the degradation of an NPEO surfactant in estuarine water and found that nonylphenoxy ethoxy acetic acid (NP2EC) was a major and relatively persistent product. usda.gov On a molar basis, NP2EC accounted for 66.0-93.3% of the degradation products detected at the end of the experiment. usda.gov

Another investigation in an estuary impacted by wastewater treatment plant (WWTP) effluent found that while nonylphenol and short-chain NPECs were detected, the carboxylated derivatives constituted 90% of the total mass of these compounds. nih.gov Research in Israel's coastal waters measured total APEO concentrations ranging from 0.9 to 2.6 µg/L in offshore sea water and from 4.2 to 25.0 µg/L in estuaries. researchgate.net

Occurrence in Wastewater Treatment Plant Effluents

Wastewater treatment plants are critical interfaces between human activities and the aquatic environment, acting as major sources of nonylphenolic compounds. scielo.org.za During treatment processes, the parent NPEOs biodegrade into various metabolites, including this compound. researchgate.netnih.gov

Research has shown that while WWTPs can achieve high removal rates for the parent NPEO compounds, the formation of carboxylated derivatives can lead to their elevated concentrations in the final effluent. nih.govnih.gov One study documented that as the concentration of dissolved NPEOs was reduced by approximately 99% during treatment, the concentration of nonylphenol ethoxycarboxylates (NP₀₋₁EC) concurrently increased from 1.4 µg/L in the influent to 24 µg/L in the effluent. nih.gov This highlights the transformation of these compounds within the treatment process rather than their complete removal.

Table 2: Concentrations of Nonylphenolic Compounds in Wastewater Treatment Plant (WWTP) Media

Compound GroupMatrixConcentrationReference
Total Dissolved NP₀₋₁₆EOWWTP Influent390 µg/L nih.gov
Total Dissolved NP₀₋₁₆EOWWTP Final Effluent4 µg/L nih.gov
NP₀₋₁EC (Carboxylated Derivatives)WWTP Influent1.4 µg/L nih.gov
NP₀₋₁EC (Carboxylated Derivatives)WWTP Final Effluent24 µg/L nih.gov

Presence and Accumulation in Solid Environmental Matrices

The physicochemical properties of nonylphenolic compounds lead to their accumulation in solid environmental compartments, such as sediments and soils, which act as long-term reservoirs. scielo.org.zanih.gov

Sediment Compartments

Sediments are recognized as a primary sink for persistent and hydrophobic organic pollutants, including the degradation products of NPEOs. scielo.org.za Concentrations of these compounds are typically found to be significantly higher in sediments compared to the overlying water column. scielo.org.zanih.gov

Studies of sediments downstream from municipal wastewater discharges have consistently detected nonylphenolic compounds. For example, a Canadian study found nonylphenol concentrations in surficial sediments ranging from below detection limits to 419 ng/g. nih.gov In the Baltimore Harbor area, nonylphenol was identified as the single most abundant APEO-related compound in the sediments. nih.gov The accumulation of these compounds in sediment is a concern as they can be a continuous source for release into the water column through resuspension. nih.gov

Table 3: Concentration of Nonylphenol (NP) in Sediments

LocationConcentration Range (dry weight)Reference
Lanzhou Reach of Yellow River, China38.4–863.0 µg/kg nih.gov
Québec, Canada (Downstream of MWWTPs)Not Detected - 419 ng/g nih.gov
Llobregat basin, SpainLOD - 79 µg/kg nih.gov
Thermaiko Gulf, Greece266 µg/kg nih.gov

Soil Profiles

Contamination of terrestrial environments with this compound and related compounds primarily occurs through the agricultural application of sewage sludge, disposal of sludge in landfills, and the use of certain pesticides containing NPEOs as formulants. researchgate.netccme.cagov.bc.ca Once in the soil, NPEOs undergo degradation, which can lead to the accumulation of more persistent metabolites. researchgate.net

The persistence of nonylphenolic compounds in soil is a significant issue, particularly under anaerobic conditions found in environments like landfills. ccme.ca Research has detected nonylphenol and its monoethoxylate in sludge that had been landfilled for 30 years, indicating their long-term stability in such environments. ccme.ca While these compounds have a high affinity for soil particles, which suggests a low probability of leaching, studies have nonetheless confirmed their infiltration into groundwater from contaminated soils and landfills. ccme.ca

Geographical Distribution and Historical Trends in Environmental Concentrations

The geographical distribution of this compound and its related compounds is closely linked to the production and use of nonylphenol ethoxylate surfactants. Historically, these surfactants were used globally in a wide range of products, leading to their release into wastewater systems and subsequent accumulation in sewage sludge in many parts of the world.

Studies on the broader class of organic contaminants in sewage sludge have shown geographical differences in the concentrations of alkylphenol ethoxylates, the parent compounds of this compound. For example, a comparative meta-analysis indicated that, on average, concentrations of organic contaminants, with alkylphenol ethoxylates being among the highest detected, were significantly higher in U.S. sewage sludge compared to Chinese sewage sludge.

Historical trend data for this compound is scarce. However, trends for related compounds can provide some insight. In regions where the use of nonylphenol ethoxylates has been restricted or banned, such as in the European Union, a decrease in the environmental concentrations of their degradation products would be expected over time. nih.gov A study conducted in Poland on sewage sludge from twelve municipal wastewater treatment plants between 2005 and 2007 showed a general decrease in the content of nonylphenol ethoxylates. The concentrations decreased from over 200 mg/kg in 2005 to 10-30 mg/kg by the end of the study period. This reduction is likely a reflection of regulations limiting the use of these surfactants.

Conversely, in regions where the use of NPEOs is less regulated or has increased, the environmental concentrations of their degradation products, including this compound, may have remained stable or increased.

Table 2: Content of Nonylphenol Ethoxylates (NPEOs) in Sewage Sludge from Polish Municipal Wastewater Treatment Plants (2005-2007)

YearConcentration Range (mg/kg dry weight)General Trend
2005> 200-
2006Not specified, but an increase was noted after the initial decreaseIncrease after initial decrease
200710 - 30Decrease

Source: Data from a study on the content of 4-nonylphenols and their ethoxylates in sewage sludge from Polish municipal wastewater treatment plants. Note that this data is for the parent compounds and not this compound.

Formation and Transformation Pathways of 2 2 4 Nonylphenoxy Ethoxy Acetic Acid

Precursor Degradation: Nonylphenol Ethoxylates as Sources

Nonylphenol polyethoxylates (NPEOs) are the primary precursors for the formation of 2-(2-(4-nonylphenoxy)ethoxy)acetic acid. researchgate.net These synthetic surfactants are extensively used in industrial and cleaning applications. iitk.ac.inchemicalbook.com The degradation of these parent compounds in the environment initiates a cascade of reactions leading to various intermediate and terminal products. researchgate.net

Oxidative-Hydrolytic Biodegradation of Alkylphenol Ethoxylates (APEOs)

The initial step in the environmental fate of Alkylphenol Ethoxylates (APEOs), including NPEOs, is primary biodegradation, which can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, microorganisms readily attack the APEO molecule. researchgate.netnih.gov The degradation process often begins with the cleavage of the ether bonds in the polyethoxylate chain. nih.gov This process involves both oxidative and hydrolytic actions, progressively shortening the hydrophilic ethoxylate chain attached to the hydrophobic nonylphenol group. nih.govmst.dk The rate of this biodegradation can be influenced by the length of the ethylene (B1197577) oxide chain, with degradation rates seemingly decreasing as the chain length increases. mst.dk

Intermediates: Short-Chain Nonylphenol Ethoxylates (NPE1, NPE2)

As the long polyethoxylate chain of the parent NPEO is shortened, several key intermediates are formed. researchgate.net Among the most significant are short-chain nonylphenol ethoxylates, particularly nonylphenol monoethoxylate (NPE1) and nonylphenol diethoxylate (NPE2). nih.govbohrium.com These compounds are common degradation products found in environments impacted by sewage treatment plant effluents. researchgate.netresearchgate.net The formation of NPE1 and NPE2 represents a critical juncture in the degradation pathway, as these intermediates are more persistent and can be precursors to further transformation products. researchgate.net

Microbial Biotransformation Mechanisms

The transformation of NPEOs and their intermediates is primarily driven by microbial activity. nih.gov A diverse range of microorganisms, including bacteria and fungi, are capable of metabolizing these compounds through various enzymatic pathways. researchgate.netekb.eg

Aerobic Biodegradation Pathways

Under aerobic conditions, microbial degradation of NPEOs proceeds through specific oxidative pathways. researchgate.net These pathways are generally more efficient at breaking down the surfactant molecules compared to anaerobic processes. nih.gov Aerobic biodegradation ultimately leads to the formation of carboxylated metabolites. iitk.ac.inresearchgate.net

A primary mechanism in the aerobic biodegradation of NPEOs is the oxidation of the terminal alcohol group on the ethoxylate chain to a carboxylic acid. nih.govmst.dk Contrary to a simple stepwise shortening of the ethoxylate chain, a key initiating step is the ω-carboxylation of the intact ethoxylate chain. nih.gov This creates long-chain carboxylated metabolites, referred to as alkylphenoxy ethoxycarboxylates (APECs). nih.govscispace.com Following this initial oxidation, the carboxylated chain is then gradually shortened. nih.gov This process leads to the formation of various short-chain APECs. The oxidation of the nonyl chain can occur at the same time as the degradation of the ethoxylate chain, resulting in metabolites that have both a carboxylated ethoxylate and a carboxylated alkyl chain. nih.govscispace.com

The progressive shortening of the carboxylated ethoxylate chain ultimately leads to the formation of specific, more stable metabolites. researchgate.net When the degradation process acts on short-chain intermediates like NPE1, it results in the formation of nonylphenoxy acetic acid (NP1EC). researchgate.netnih.gov Similarly, the degradation of NPE2 can be carboxylated to form this compound (NP2EC). nih.gov These carboxylated compounds are frequently detected in environmental samples as terminal, biorefractory metabolites of NPEO degradation. researchgate.net

Interactive Data Table: Key Metabolites in NPEO Aerobic Biodegradation

Precursor CompoundKey Intermediate/MetaboliteFormation PathwayReference
Nonylphenol Polyethoxylates (NPEOs)Short-Chain NPEOs (NPE1, NPE2)Oxidative-hydrolytic shortening of the ethoxylate chain nih.gov, mst.dk
Nonylphenol Polyethoxylates (NPEOs)Long-Chain Carboxylated NPEOs (APECs)ω-carboxylation of the terminal ethoxylate chain nih.gov, scispace.com
Nonylphenol Diethoxylate (NPE2)This compound (NP2EC)Oxidation of the terminal alcohol group to a carboxylate nih.gov
Nonylphenol Monoethoxylate (NPE1)Nonylphenoxy Acetic Acid (NP1EC)Oxidation of the terminal alcohol group to a carboxylate researchgate.net
Formation of Nonylphenoxy Ethoxy Acetic Acid (NP2EC)

This compound (NP2EC) is not a substance that is commercially produced or intentionally released into the environment. Instead, it is a persistent intermediate metabolite that arises from the biodegradation of nonylphenol polyethoxylates (NPEOs), a major class of non-ionic surfactants used extensively in industrial, agricultural, and household cleaning products. researchgate.net

The formation of NP2EC is a key step in the aerobic degradation pathway of NPEOs, particularly those with a short ethoxylate chain, such as nonylphenol diethoxylate (NP2EO). This transformation predominantly occurs in aerobic environments like the activated sludge units of wastewater treatment plants (WWTPs). nih.govresearchgate.net The process is initiated by the microbial oxidation of the terminal alcoholic group on the ethoxylate chain. This biological reaction converts the ethoxylate group into a carboxylic acid, leading to the formation of NP2EC. researchgate.netresearchgate.net

Anaerobic Biotransformation Processes

Under anaerobic conditions, the biotransformation of nonylphenol polyethoxylates follows a significantly different path than in aerobic environments. The primary anaerobic degradation mechanism involves the stepwise shortening of the polyethoxylate chain, a process known as de-ethoxylation. dss.go.th This leads to the accumulation of more persistent and toxic metabolites, namely short-chain nonylphenol ethoxylates (NP1EO and NP2EO) and, ultimately, nonylphenol (NP). dss.go.thconicet.gov.ar

The formation of carboxylated metabolites like NP2EC is characteristic of aerobic processes and does not significantly occur under anaerobic conditions. researchgate.netresearchgate.net Studies comparing aerobic and anaerobic sewage treatment have shown that nonylphenoxy carboxylates (NPECs), including NP2EC, are major products in aerobic effluents, whereas they are found in negligible amounts in anaerobic effluents. nih.govresearchgate.net

The fate of NP2EC, should it be transported from an aerobic to an anaerobic environment (e.g., from treated effluent into anoxic river sediment), is not well-documented. However, research on the closely related nonylphenoxy acetic acid (NP1EC) indicates that the availability of dissolved oxygen is a critical factor determining its degradation pathway. Under oxic (oxygen-rich) conditions, ether cleavage is favored, while under microxic (low oxygen) conditions, oxidation of the alkyl chain is more likely. nih.gov In strictly anaerobic environments, NPECs are generally more persistent. researchgate.net

Microbial Ecology and Enzymatic Systems Involved

The biotransformation of NPEOs and their metabolites is mediated by a diverse range of microorganisms. The specific microbial communities and the enzymes they produce are crucial in determining the pathway and efficiency of degradation.

Identification and Characterization of Degrading Microbial Strains

A variety of bacterial strains have been isolated and identified for their ability to degrade NPEOs, including the precursors to NP2EC. Many of these bacteria are capable of the oxidative processes that lead to the formation of nonylphenoxy carboxylates. Fungal species have also been shown to play a role in the degradation of these compounds.

Several studies have identified specific bacterial genera that are instrumental in the degradation of low-ethoxylated NPEOs. These include strains that can oxidize the ethoxylate chain to form NPECs. For example, research has isolated phylogenetically diverse bacteria from activated sludge that can degrade NP2EO. researchgate.net Some of these strains, such as certain species of Pseudomonas, Variovorax, and Ralstonia, exhibit a high capacity for oxidizing the polyethoxy chain to form low-ethoxylated nonylphenoxy carboxylates. researchgate.net In contrast, other strains, like some Sphingomonas species, degrade NP2EO through a non-oxidative pathway. researchgate.net

The table below lists some of the microbial genera and species that have been identified in the degradation of nonylphenol ethoxylates.

Microbial Kingdom Genus/Species Degradation Capability
BacteriaPseudomonas sp.Degrades low-ethoxylated NPEOs, with some strains capable of oxidizing the ethoxylate chain to form NPECs. researchgate.netnih.gov
BacteriaSphingomonas sp.Degrades low-ethoxylated NPEOs, with varied pathways (oxidative and non-oxidative). researchgate.netnih.govnih.gov
BacteriaVariovorax sp.Degrades low-ethoxylated NPEOs via oxidation of the polyethoxy chain. researchgate.net
BacteriaRalstonia sp.Degrades low-ethoxylated NPEOs via oxidation of the polyethoxy chain. researchgate.netnih.gov
BacteriaSphingobium sp.Implicated in NPEO degradation. nih.gov
BacteriaCupriavidus sp.Implicated in NPEO degradation. nih.gov
BacteriaAchromobacter sp.Implicated in NPEO degradation. nih.gov
BacteriaStaphylococcus sp.Implicated in NPEO degradation. nih.gov
FungiTrametes versicolorCapable of biodegrading NPEOs under co-metabolic conditions. diva-portal.org
FungiPenicillium chrysogenumIsolated from wastewater and shown to biodegrade NPEOs. ekb.eg
Influence of Environmental Factors on Microbial Activity

The rate and pathway of microbial degradation of NPEOs and their metabolites, including the formation of NP2EC, are significantly influenced by various environmental factors. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compounds.

Environmental Factor Influence on Microbial Activity and Degradation
Oxygen Availability This is the most critical factor. Aerobic conditions favor the oxidation of the ethoxylate chain to form NP2EC and other NPECs. Anaerobic conditions favor de-ethoxylation to NP1EO, NP2EO, and NP. researchgate.netresearchgate.net
Temperature Increased temperature generally enhances the rate of microbial degradation. For instance, the degradation of nonylphenol in sludge is enhanced at higher temperatures. nih.gov
pH The optimal pH for the degradation of nonylphenol in sludge has been reported to be around 7. nih.gov Deviations from the optimal pH can inhibit microbial activity.
Electron Acceptors In anaerobic environments, the presence of alternative electron acceptors can influence degradation rates. For nonylphenol, degradation rates were found to be highest under sulfate-reducing conditions, followed by methanogenic and then nitrate-reducing conditions. nih.gov
Presence of other Organic Matter The presence of additional carbon sources, such as yeast extract, can enhance the degradation rate of nonylphenol. nih.gov This suggests that co-metabolism plays a role in the breakdown of these compounds.

Abiotic Transformation Processes in the Environment

Beyond biological processes, abiotic factors can also contribute to the transformation of this compound in the environment. One of the primary abiotic processes is photodegradation.

Photodegradation Potential

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Studies have shown that NPEOs and their metabolites are susceptible to photodegradation.

Research on the photolysis of NPEOs in aqueous solutions has demonstrated that UV radiation can induce their degradation. The degradation pathway is complex and can involve the shortening of the ethylene oxide (EO) side chain, as well as the oxidation of both the alkyl and the EO chains, which can lead to the formation of carboxylated intermediates. nih.gov

More specifically, the degradation of biotransformation products of NPEOs, including the very similar compound nonylphenoxy carboxylic acid (NP1EC), has been investigated using advanced oxidation processes like UV/TiO₂ (ultraviolet photocatalytic degradation with titanium dioxide). These studies have found that while NP1EC shows a lower degradation rate compared to nonylphenol, the process is still effective in breaking down the compound. nih.govresearchgate.net This indicates that NP2EC likely has a similar potential for photodegradation, especially through photocatalytic processes that generate highly reactive hydroxyl radicals. The effectiveness of photodegradation can, however, be influenced by environmental factors such as the presence of dissolved organic matter (e.g., humic acids), which can reduce the rate of photolysis. nih.gov

Hydrolytic Stability and Reactions

The hydrolytic stability of a chemical compound refers to its resistance to reaction with water. In the case of this compound, its molecular structure contains ether linkages (-O-) in the ethoxy chain and a carboxylic acid group (-COOH).

Ether linkages are generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Significant cleavage of these bonds would require more extreme conditions, such as high temperatures or the presence of strong acids or bases, which are not commonly found in the natural environment.

The carboxylic acid group can ionize in water, depending on the pH. At neutral pH, it will predominantly exist in its deprotonated, carboxylate form (-COO⁻). This functional group does not undergo hydrolysis in the sense of breaking the molecule apart.

The table below outlines the expected hydrolytic stability of the key functional groups in this compound under typical environmental conditions.

Functional GroupExpected Hydrolytic StabilityRationale
Ether Linkage (-O-)HighEther bonds are chemically stable and resistant to hydrolysis at neutral pH.
Carboxylic Acid (-COOH)High (in terms of bond cleavage)The carboxylic acid group ionizes but does not typically undergo hydrolytic cleavage under environmental conditions.

This interactive table is based on general chemical principles due to the lack of specific experimental data for the target compound.

Environmental Fate and Transport Dynamics of 2 2 4 Nonylphenoxy Ethoxy Acetic Acid

Sorption and Desorption Processes in Environmental Media

Sorption, the process by which a substance adheres to a solid surface, is a critical determinant of the environmental distribution of 2-(2-(4-nonylphenoxy)ethoxy)acetic acid. This process governs its concentration in the water column versus its accumulation in solid matrices like soil and sediment, thereby influencing its mobility and bioavailability.

Interactions with Suspended Particulate Matter and Sediments

In aquatic environments, this compound and its parent compounds interact with suspended particulate matter and bottom sediments. More hydrophobic compounds, such as the precursor nonylphenol (NP) and short-chain NPEOs, exhibit a higher tendency to adsorb to sediments. ccme.ca While specific sorption data for this compound is limited, studies on its precursor, nonylphenol, show a clear positive correlation between the sediment organic carbon content and the extent of sorption. nih.govosti.gov The sorption of NP to marine sediments has been observed to reach equilibrium within 1.5 hours. nih.gov

Research on structurally similar acidic herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides further insight. For these compounds, sorption to sediment is strongly and positively correlated with organic carbon content and negatively correlated with pH. nih.gov Given the acidic nature of this compound, a similar pH-dependent sorption behavior is anticipated, with greater sorption occurring at lower pH values where the compound is less ionized.

Interactive Data Table: Factors Influencing Sorption of Analogue Compounds to Sediment Instructions: Click on the headers to sort the table. Use the search bar to filter results.

Adsorption to Soil Organic Matter and Mineral Components

In terrestrial environments, soil organic matter (SOM) is a primary driver for the sorption of nonylphenolic compounds. nih.govnih.gov Studies on nonylphenol (NP) and nonylphenol monoethoxylate (NP1EO) have demonstrated that the fraction of soil organic carbon is a key parameter influencing their sorption, with logarithmic organic carbon-water (B12546825) partition coefficient (log KOC) values of 4.0 for NP and 3.8 for NP1EO. nih.gov This indicates a strong tendency for these compounds to associate with the organic fraction of soils.

For NP, solid-liquid distribution coefficients (Kd) have been shown to range from 24 to 1059 mL g⁻¹, while for NP1EO, the range is 51 to 740 mL g⁻¹. nih.gov Generally, NP exhibits higher sorption than NP1EO due to its greater hydrophobicity. nih.gov Desorption experiments often reveal hysteresis, indicating that the sorption is not fully reversible, which can lead to long-term retention in the soil matrix. nih.govnih.gov

The polarity of the compound plays a significant role; less polar compounds like NP tend to adsorb more strongly to hydrophobic surfaces like SOM. nih.gov The presence of different types of microplastics in soil can also influence the adsorption behavior of NP, with factors like microplastic polarity and aging processes affecting the distribution between soil particles and the plastics themselves. researchgate.net

Mobility and Dispersion in Aquatic Systems

The mobility of this compound in aquatic environments is largely a function of its water solubility and its tendency to partition to solids. As a carboxylated metabolite, it is generally more water-soluble than its parent compounds, NP and short-chain NPEOs. ccme.ca

Longitudinal Transport in Rivers and Estuaries

Once in a river or estuary, this compound is subject to longitudinal transport with the flow of water. Field studies in estuaries have shown that while concentrations of NP and NPEOs decrease strongly along a salinity gradient, the decrease is weaker for the more water-soluble carboxylated metabolites (NPECs). nih.gov In some estuarine systems, carboxylated derivatives can constitute the vast majority (>90%) of the total mass of APEO-related compounds detected in the water column. nih.govresearchgate.net

The ratio of NPEC to NPEO concentrations has been used as an indicator of active aerobic biodegradation within an estuary. nih.gov Modeling of the Back River estuary in Maryland suggested that the concentrations of NPECs in the estuary were directly related to their concentrations in the effluent from a wastewater treatment plant, highlighting the importance of such point sources to their environmental load. researchgate.net

Vertical Transport and Leaching in Soil and Groundwater

The potential for this compound to move vertically through the soil profile and leach into groundwater is inversely related to its sorption affinity. Compounds that sorb strongly to soil particles are less mobile and have a lower leaching potential. cdc.gov

Given that the sorption of nonylphenolic compounds is highly dependent on soil organic carbon content, the risk of leaching is expected to be greater in soils with low organic matter. nih.govnih.gov The mobility of similar acidic organic compounds, such as certain herbicides and pharmaceuticals, has been shown to be significant, posing a potential risk to groundwater. nih.gov The chemical's pKa and the soil's properties are critical factors in determining mobility. nih.gov Because NPECs are more hydrophilic than their precursors, they are expected to have a higher potential for leaching through the soil column into underlying groundwater systems, particularly in sandy soils or soils with low organic content.

Bioaccumulation and Bioconcentration within Environmental Food Webs

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. Bioconcentration specifically refers to uptake from the water. These processes can lead to concentrations of a substance in an organism that are significantly higher than in the surrounding environment.

For nonylphenol and its ethoxylates, there is evidence of mild bioaccumulation in aquatic organisms. ccme.caccme.ca Most reported bioconcentration factors (BCFs) for NP and short-chain NPEOs range between 30 and 1,000. ccme.ca The BCF generally decreases as the length of the ethoxylate chain increases, which is attributed to the lower hydrophobicity of the more ethoxylated compounds. industrialchemicals.gov.au

Interactive Data Table: Bioconcentration Factors (BCFs) for Nonylphenol in Aquatic Organisms Instructions: Click on the headers to sort the table. Use the search bar to filter results.

Uptake in Aquatic Organisms

Short-chain NPEOs, which include compounds structurally similar to this compound, have been observed to exhibit a mild potential for bioaccumulation in aquatic organisms. service.gov.uk The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the surrounding water, for NPEOs with one to three ethoxylate groups has been reported to range between 30 and 1,000. service.gov.uk It is a general trend that the BCF decreases as the length of the ethoxylate chain increases. service.gov.uk Given that this compound is a short-chain ethoxycarboxylate, its BCF is expected to fall within this range, although likely at the lower end due to its carboxylated nature, which generally increases water solubility and reduces bioaccumulation potential compared to the parent ethoxylates.

For nonylphenol, the more persistent and toxic degradation product of NPEOs, bioconcentration has been more extensively studied. service.gov.uk These studies can serve as a conservative proxy for understanding the potential uptake of its derivatives.

Table 1: Bioconcentration Factors (BCFs) for Nonylphenol and Short-Chain Nonylphenol Ethoxylates in Various Aquatic Organisms

CompoundOrganismBCF ValueReference
Nonylphenol (NP)Wild Freshwater Fish74.0 - 26,000 L/kg
Nonylphenol Ethoxylates (NPEOs with 1-3 ethoxylate groups)Aquatic Organisms30 - 1,000 service.gov.uk

It is important to note that the environmental risk assessment for nonylphenols and their ethoxylates has indicated that risks associated with bioaccumulation are a concern. service.gov.uk

Accumulation in Lower Trophic Levels

The accumulation of this compound in lower trophic levels, such as algae and invertebrates, is a critical step in its potential transfer through the aquatic food web. While specific studies on this compound are scarce, research on nonylphenol and nonylphenol ethoxylates provides insights into these processes.

Studies on the trophodynamics of 4-nonylphenol (B119669) and its precursors in marine aquatic food webs have not shown evidence of trophic magnification. nih.gov In fact, the trophic magnification factor (TMF) for nonylphenol was found to be 0.83, and for various NPEOs, it ranged from 0.45 to 1.22, suggesting no biomagnification. nih.gov A modeling study on the bioaccumulation and biomagnification of nonylphenol and its ethoxylates in estuarine-marine food chains also estimated biota-sediment accumulation factors (BSAF) to be below 1 for all trophic levels, and biomagnification factors (BMF) to be around 1, except for the highest trophic level where it varied. nih.gov

The accumulation in benthic organisms is also a relevant pathway. Nonylphenol has been shown to bioaccumulate in estuarine amphipods from sediment, with biota-sediment accumulation factors ranging from 4.6 to 33.9 depending on the species. nih.gov This indicates that benthic invertebrates could be a source of nonylphenol to higher trophic levels. nih.gov

Table 2: Trophic Transfer and Accumulation Factors for Nonylphenol and Nonylphenol Ethoxylates

CompoundFactorValueFindingReference
Nonylphenol (NP)Trophic Magnification Factor (TMF)0.83No trophic magnification observed in a marine aquatic food web. nih.gov
Nonylphenol Ethoxylates (NPEOs)Trophic Magnification Factor (TMF)0.45 - 1.22No trophic magnification observed in a marine aquatic food web. nih.gov
Nonylphenol (NP)Biota-Sediment Accumulation Factor (BSAF) in Amphipods4.6 - 33.9Significant accumulation from sediment in estuarine amphipods. nih.gov

The available evidence for related compounds suggests that while uptake and accumulation of this compound in lower trophic levels can occur, it is unlikely to biomagnify through the food chain. However, the persistence of nonylphenolic compounds in sediments can lead to long-term exposure and accumulation in benthic organisms. service.gov.uk

Analytical Methodologies for the Quantitative Assessment of 2 2 4 Nonylphenoxy Ethoxy Acetic Acid

Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical first step to isolate 2-(2-(4-nonylphenoxy)ethoxy)acetic acid from complex environmental samples such as water, wastewater, and sediment, and to concentrate it for sensitive instrumental analysis.

Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE) is the most widely employed technique for the extraction and pre-concentration of this compound from aqueous samples. The process involves passing the water sample through a cartridge packed with a solid adsorbent material that retains the analyte.

Octadecylsilica (C18) is a common sorbent used for this purpose. The general procedure involves conditioning the C18 cartridge, loading the acidified water sample, washing away interferences, and finally eluting the target compound with an organic solvent. For instance, after loading the sample, cartridges can be eluted with a mixture of methanol (B129727) and dichloromethane (B109758) to recover the analyte. Recovery rates for polar degradation products like nonylphenoxy ethoxy carboxylates have been reported to be between 84% and 94% using such methods.

Another effective sorbent is graphitized carbon black (GCB), which can be used for the extraction and cleanup of samples. However, while effective, GCB can be less selective and the isolation of analytes may be slower compared to polymeric or C18 sorbents. researchgate.net

Liquid-Liquid Extraction (LLE) serves as an alternative to SPE, particularly for wastewater samples. This technique involves the partitioning of the target analyte between the aqueous sample and an immiscible organic solvent. Toluene has been utilized as an effective extraction solvent, demonstrating high recoveries of around 100% for related nonylphenol ethoxylates and their degradation products in wastewater sludge. dtu.dk

The following table summarizes typical parameters for solid-phase extraction of the target compound.

ParameterDescriptionReference
Sorbent Type Octadecylsilica (C18) researchgate.net
Sample Pre-treatment Acidification of water sample
Elution Solvents Methanol/Dichloromethane mixture researchgate.net
Reported Recovery 84% - 94% for polar degradation products researchgate.net

Cleanup and Derivatization Procedures

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the analysis. For complex samples like sediment or sludge, cleanup can be performed using SPE cartridges, such as octadecyl or Florisil PR columns. researchgate.net This step enhances the selectivity and robustness of the subsequent chromatographic analysis.

For analysis by Gas Chromatography (GC) , a derivatization step is mandatory for polar, non-volatile compounds like this compound. This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. Silylation is a common derivatization strategy, where active hydrogens in the carboxylic acid group are replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The sample extract is typically dried completely before adding the silylation reagent and heating to ensure a complete reaction.

Chromatographic Separation Technologies

Chromatography is essential for separating this compound from other related compounds and matrix interferences prior to detection.

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of nonylphenol ethoxycarboxylates due to their polarity and low volatility. Reversed-phase chromatography is the most common separation mode.

A typical LC system for the analysis of this compound would employ a C18 analytical column. The mobile phase usually consists of a gradient mixture of an aqueous component (often water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic solvent such as methanol or acetonitrile. This gradient allows for the efficient elution of a range of compounds with varying polarities. The analysis of alkylphenol ethoxycarboxylates, including the target analyte, is typically performed in negative ion mode for mass spectrometry detection. researchgate.net

LC ParameterTypical ConditionsReference
Column Reversed-phase C18
Mobile Phase A Water with additives (e.g., ammonium acetate)
Mobile Phase B Methanol or Acetonitrile
Detection Mode Negative Ion Mode (for MS) researchgate.net

Gas Chromatography (GC) Applications

While less common than LC for this specific analyte, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be used following derivatization. The separation is achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase like a DB-5ms.

The GC oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to effectively separate the silylated derivatives. For example, a program might start at 70-80°C and ramp up to 280-300°C. Helium is commonly used as the carrier gas. This approach has been successfully used for the identification of various isomers of nonylphenol and its degradation products. researchgate.net

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic system (LC-MS or GC-MS), provides the high sensitivity and selectivity required for the unambiguous identification and quantification of this compound in environmental samples.

For LC-MS analysis, electrospray ionization (ESI) is the most common ionization technique. Due to the presence of the carboxylic acid group, this compound is readily ionized in negative ion mode (ESI-), forming a prominent deprotonated molecule, [M-H]⁻. The predicted monoisotopic mass for this ion is 321.2071 m/z.

Tandem mass spectrometry (MS/MS) is often used for confirmation and to enhance selectivity. This involves selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), significantly improves the signal-to-noise ratio and lowers detection limits. High-resolution mass spectrometry (HRMS) can also be utilized to confirm the elemental composition of the detected ion based on its accurate mass measurement.

When using GC-MS, detection is typically performed after electron ionization (EI) of the silylated derivative. The resulting mass spectrum will show characteristic fragment ions that can be used for identification and quantification.

The table below provides predicted mass-to-charge ratios for various adducts and ions of the target compound, which are essential for its mass spectrometric identification.

Ion / AdductIonization ModePredicted m/zReference
[M-H]⁻Negative321.20714
[M+H]⁺Positive323.22170
[M+Na]⁺Positive345.20364
[M+HCOO]⁻Negative367.21262

Tandem Mass Spectrometry (MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of this compound and related nonylphenol ethoxycarboxylates (NPECs). This method offers high selectivity and sensitivity by utilizing multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions.

The analysis of carboxylated derivatives like this compound is typically performed using electrospray ionization (ESI) in negative ion mode. documentsdelivered.com In this mode, the molecule readily loses a proton to form the deprotonated molecule, [M-H]⁻, which serves as the precursor ion for MS/MS analysis. researchgate.net

The fragmentation of the precursor ion in the collision cell of the mass spectrometer yields specific product ions. For NPECs, a common fragmentation pathway involves the cleavage of the ether linkage, resulting in the formation of a deprotonated nonylphenol ion. researchgate.net This specific transition from the precursor ion to the product ion provides a high degree of certainty in the identification and quantification of the target compound, even in complex matrices.

Key parameters for the LC-MS/MS analysis are optimized to achieve the best performance, including the selection of precursor and product ions, collision energy, and ion source parameters.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 321.2
Product Ion 1 (m/z) 219.1
Product Ion 2 (m/z) 133.1
Collision Energy (eV) Analyte- and instrument-dependent
Monitored Transition 321.2 > 219.1 (Quantification)
Monitored Transition 321.2 > 133.1 (Confirmation)

Note: The exact m/z values and collision energies may vary slightly depending on the specific isomer and the mass spectrometer used.

High-Resolution Mass Spectrometry for Isomer Differentiation

A significant analytical challenge in the study of this compound is the presence of a multitude of isomers. The term "nonyl" in the chemical name refers to a nine-carbon alkyl group, which can exist in numerous branched configurations. nih.gov These different isomers can exhibit varying physical, chemical, and toxicological properties.

High-resolution mass spectrometry (HRMS), often coupled with advanced chromatographic techniques like comprehensive two-dimensional gas chromatography (GCxGC), has emerged as a powerful tool for the isomer-specific analysis of nonylphenol and its derivatives. nih.gov While the target compound itself is typically analyzed by LC-MS, the principles of isomer differentiation are often established by studying the nonylphenol precursors using GC-based high-resolution methods.

High-resolution gas chromatography provides superior separation of the various nonylphenol isomers, which often co-elute in conventional chromatographic systems. oup.comsemanticscholar.orgresearcher.liferesearchgate.netoup.com When coupled with a high-resolution mass spectrometer, such as a time-of-flight (ToF) instrument, it is possible to obtain accurate mass measurements and distinct mass spectra for the individual isomers. tandfonline.comresearchgate.net

The analysis of the mass spectra of different isomers reveals characteristic fragmentation patterns that are dependent on the branching structure of the nonyl group. nih.gov For instance, the substitution pattern on the alpha-carbon of the alkyl chain significantly influences the fragmentation, leading to the formation of distinct fragment ions. oup.comsemanticscholar.orgresearcher.liferesearchgate.netoup.com By carefully examining these fragmentation patterns, isomers can be classified into different groups based on their structural features. nih.gov

Although HRMS is more commonly applied with GC for the volatile precursors, its application with LC for compounds like this compound is also beneficial. The high mass accuracy of HRMS allows for the determination of the elemental composition of ions, which aids in the confident identification of the analyte and the differentiation from isobaric interferences in complex samples.

Ecological Context and Environmental Processes Involving 2 2 4 Nonylphenoxy Ethoxy Acetic Acid

Role as a Chemical Marker of Anthropogenic Contamination

The compound 2-(2-(4-nonylphenoxy)ethoxy)acetic acid serves as a reliable chemical marker for anthropogenic contamination, primarily because its parent compounds, NPEOs, are exclusively of industrial origin. researchgate.net Widespread use of NPEs in products that are ultimately disposed of down the drain leads to their consistent presence in municipal and industrial wastewater. researchgate.net

During biological wastewater treatment, the long ethoxylate chains of NPEOs are biodegraded by microorganisms. This process often results in the formation of more persistent metabolites, including short-chain NPEOs and various alkylphenol carboxylates (APECs), such as this compound. oup.comresearchgate.net While modern wastewater treatment plants can significantly reduce the concentration of these compounds, they are not completely eliminated, leading to their discharge into surface waters. oup.com Consequently, the detection of this compound and other APECs in rivers, estuaries, and even groundwater is a clear indicator of contamination from treated sewage effluent. service.gov.uk

Studies have documented the presence of these metabolites in various environmental compartments. In effluent-dominated rivers, APECs are often the dominant fraction of all NPEO-related metabolites. oup.comnih.gov Their persistence relative to the parent compounds allows them to be transported over considerable distances from the point of discharge, mapping the downstream influence of wastewater outfalls.

Concentrations of Nonylphenol Ethoxylate Metabolites in Environmental Samples
Metabolite GroupSample MatrixConcentration Range (µg/L)Location ContextReference
APECs and CAPECsWastewater Treatment Plant Effluent1.8 - 18.7Santa Ana River, CA, USA oup.comnih.gov
Short-chain APEOsWastewater Treatment Plant Effluent0.10 - 0.92Santa Ana River, CA, USA oup.comnih.gov
Alkylphenols (APs)Wastewater Treatment Plant Effluent≤ 0.1Santa Ana River, CA, USA oup.comnih.gov
Dissolved A9PECsEstuarine WaterUp to 6.5Scheldt Estuary, The Netherlands vliz.be
Dissolved Nonylphenol (NP)Estuarine WaterUp to 0.96Scheldt Estuary, The Netherlands vliz.be

Interactions with Environmental Biogeochemical Cycling

The formation and subsequent fate of this compound are intrinsically linked to microbial processes that are fundamental to biogeochemical cycles, particularly the carbon cycle. As microorganisms in wastewater treatment facilities and natural aquatic systems metabolize the parent NPEO surfactants, they break down the ethoxylate chain, incorporating the carbon into their biomass or respiring it as carbon dioxide. researchgate.net

The primary biodegradation of NPEOs leads to several intermediate metabolites. researchgate.net The degradation pathway can be broadly categorized into two types:

Oxidative-Hydrolytic Pathway: This route involves the oxidation of the terminal ethoxy group to a carboxylic acid, forming APECs like this compound. This pathway is predominantly observed in aerobic environments such as freshwater rivers. vliz.be

Non-oxidative Hydrolytic Pathway: This pathway involves the stepwise shortening of the ethoxylate chain, leading to the formation of short-chain NPEOs and ultimately nonylphenol (NP). This route is more common in anaerobic conditions found in marine waters and sediments. vliz.be

The persistence of this compound and other APECs in the environment means they can become incorporated into various environmental compartments. service.gov.uk Due to their carboxylic acid group, they are generally more water-soluble than nonylphenol and short-chain NPEOs. This property influences their partitioning behavior between water, suspended particulate matter, and sediment. vliz.be Once in the sediment, they can be subjected to further, albeit slower, microbial degradation or become sequestered, effectively entering the geological carbon cycle.

Comparative Environmental Behavior with Other Alkylphenol Carboxylates

The environmental behavior of this compound is best understood in comparison to other related degradation products of NPEOs. The main groups of metabolites include alkylphenols (APs), short-chain alkylphenol ethoxylates (APEOs), and alkylphenoxy carboxylates (APECs). researchgate.net

APECs can be further divided based on the length of the remaining ethoxy chain. For instance, (4-nonylphenoxy)acetic acid (NP1EC) has one ethoxy unit, while this compound (NP2EC) has two. researchgate.net

Persistence and Biodegradability: APECs are generally considered to be more resistant to further biodegradation than their parent NPEO compounds. service.gov.uk However, they are typically less persistent and toxic than the ultimate degradation product under anaerobic conditions, nonylphenol (NP). service.gov.uk The presence of the carboxyl group makes APECs more polar and water-soluble, which can facilitate microbial uptake for degradation compared to the more hydrophobic NP. The rate of degradation can, however, be slow, leading to their accumulation in surface waters. service.gov.uk

Partitioning Behavior: Compared to nonylphenol and short-chain APEOs, which have a higher tendency to adsorb to sediment and organic matter due to their hydrophobicity, APECs like this compound are more likely to remain in the dissolved phase in aquatic environments. vliz.be This increased mobility can lead to wider distribution in aquatic systems.

Toxicity: While there is extensive research on the toxicity of nonylphenol, which is a known endocrine disruptor, less data is available for the carboxylated metabolites. service.gov.uk The available evidence suggests that APECs are less toxic to aquatic life than nonylphenol and short-chain APEOs. service.gov.uk

Comparative Properties of Nonylphenol Ethoxylate Metabolites
Compound TypeExampleWater SolubilityPersistencePrimary Environmental Compartment
Alkylphenol (AP)Nonylphenol (NP)LowHighSediment, Biota
Short-chain APEONonylphenol diethoxylate (NP2EO)ModerateModerateWater, Sediment
Alkylphenoxy Acetic Acid(4-Nonylphenoxy)acetic acid (NP1EC)HigherModerate to HighWater (Dissolved Phase)
Alkylphenoxy Ethoxy Acetic AcidThis compound (NP2EC)HighModerate to HighWater (Dissolved Phase)

Environmental Management and Remediation Strategies for 2 2 4 Nonylphenoxy Ethoxy Acetic Acid

Removal Efficiencies in Wastewater Treatment Facilities

Wastewater treatment plants (WWTPs) are critical in mitigating the release of NPEC2 and its precursors into the environment. The efficiency of these facilities in removing such compounds can vary significantly depending on the treatment technologies employed.

Conventional biological treatments, such as activated sludge processes, are the most common methods used in municipal and industrial WWTPs. The removal of nonylphenolic compounds in these systems occurs through a combination of biodegradation and sorption to sludge.

Under aerobic conditions, the biodegradation of NPEOs is initiated by the shortening of the ethoxylate chain, leading to the formation of short-chain NPEOs and their subsequent oxidation to nonylphenol ethoxycarboxylates (NPECs), including NPEC2. While the primary degradation of the parent NPEOs can be relatively fast, with over 99% removal observed within days in some studies, the resulting carboxylated metabolites like NPEC2 can be more persistent. nih.gov

Studies have shown that conventional activated sludge systems can be effective in removing nonylphenol (NP), a breakdown product of NPEOs, with removal potentials ranging from 85% to 99%. mdpi.com However, the removal efficiency for short-chain NPEOs and NPECs can be lower. For instance, one study found that while the removal efficiency for the parent NPEOs was high (84.46%), it was significantly lower for metabolites like nonylphenol diethoxylate (NP2EO) and nonylphenol monoethoxylate (NP1EO). nih.gov In some cases, biological treatment can even lead to an increase in the concentration of NP due to the degradation of NPEOs. nih.gov

The performance of these systems can be influenced by operational parameters such as solids retention time (SRT) and hydraulic retention time (HRT). Longer SRTs and HRTs have been associated with better removal of nonylphenolic compounds. mdpi.com Anoxic and anaerobic conditions can also play a role in the degradation pathway. While anaerobic processes can lead to the complete de-ethoxylation of NPEOs to NP, denitrifying conditions have been suggested to be more efficient in removing NPEOs. mdpi.comresearchgate.net

Treatment ProcessCompoundRemoval Efficiency (%)Reference
Activated SludgeNonylphenol (NP)85 - 99 mdpi.com
Anaerobic/Oxic (A/O)NP1EO84 nih.gov
Anaerobic/Oxic (A/O)NP2EO89 nih.gov
Biological Aerated FilterNP1EO76 nih.gov
Biological Aerated FilterNP2EO79 nih.gov

This table presents data on the removal of precursors and closely related compounds to 2-(2-(4-nonylphenoxy)ethoxy)acetic acid.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). youtube.com These processes are considered promising for the degradation of persistent organic pollutants like NPEC2.

Various AOPs, including ozonation (O3), UV/H2O2, Fenton (H2O2/Fe2+), and photo-Fenton processes, have been investigated for the degradation of NPEOs and their metabolites. researchgate.netresearchgate.net The hydroxyl radical is a powerful, non-selective oxidant that can react with a wide range of organic compounds, leading to their mineralization into carbon dioxide, water, and inorganic salts. youtube.com

Research has shown that AOPs can be effective in degrading NPEOs. For instance, the Fenton process has been shown to achieve a high COD (Chemical Oxygen Demand) removal efficiency for wastewater containing high concentrations of NPEOs. researchgate.net One study found that the O3/H2O2 process achieved an average oxidation of 55% for nonylphenol compounds, and post-chlorination could ensure their total removal. researchgate.net The reaction pathways in AOPs often involve the cleavage of the polyethoxy chain of NPEOs, generating shorter-chain ethoxylates and polyethylene (B3416737) glycols. researchgate.net

The effectiveness of AOPs can be influenced by factors such as the pH of the water, the dosage of oxidants, and the presence of other substances that may act as scavengers for hydroxyl radicals. researchgate.net

AOP MethodTarget CompoundEfficiencyReference
O3/H2O2Nonylphenol compounds55% average oxidation researchgate.net
Fenton ProcessHigh-concentration NPEOs85.6% COD removal researchgate.net

This table showcases the efficiency of AOPs on precursors of this compound.

Engineered Bioremediation Approaches in Contaminated Systems

Engineered bioremediation involves the use of microorganisms to degrade or detoxify contaminants in soil and water. This approach can be a cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods.

Bioaugmentation is the introduction of specific strains of microorganisms with desired degradation capabilities to a contaminated site. Biostimulation, on the other hand, involves the modification of the environment to stimulate the activity of indigenous microorganisms capable of bioremediation. nih.gov

For the degradation of NPEOs and their metabolites, several microbial species have been identified that can utilize these compounds as a source of carbon and energy. For example, the fungus Penicillium chrysogenum has been shown to biodegrade NPEOs with an efficiency of 80%. ekb.eg The addition of nutrients such as yeast extract has been found to enhance the anaerobic degradation rate of NP. nih.gov

These techniques hold promise for the remediation of environments contaminated with NPEC2, as the introduced or stimulated microorganisms could potentially possess the enzymatic machinery to break down this carboxylated metabolite. However, the success of bioaugmentation and biostimulation depends on various factors, including the competition with native microorganisms, the bioavailability of the contaminant, and the prevailing environmental conditions such as temperature and pH. nih.gov

Phytoremediation is a bioremediation process that uses various types of plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater. This technology is emerging as a cost-effective and sustainable solution for the remediation of sites contaminated with organic pollutants.

Research on the phytoremediation of nonylphenolic compounds is still in its early stages. Studies have investigated the uptake and translocation of NP and NPEOs by various plant species. For instance, crested wheatgrass has been shown to take up these compounds from contaminated soil. researchgate.net A recent study demonstrated a synergistic strategy using functional carbon nanodots with Tagetes patula L. (marigold) to enhance the phytoremediation of NP-contaminated soil, achieving high removal efficiencies. nih.govdntb.gov.ua

The potential for phytoremediation of NPEC2 is plausible, as plants may be able to take up and metabolize this more water-soluble compound. However, further research is needed to identify suitable plant species and to understand the mechanisms of uptake, translocation, and degradation of NPECs within the plant-soil system.

Research Gaps and Future Directions in the Study of 2 2 4 Nonylphenoxy Ethoxy Acetic Acid

Comprehensive Understanding of Isomer-Specific Environmental Fate

A significant challenge in studying 4-nonylphenol (B119669) and its derivatives is the complexity of their chemical structures. The commercial 4-nonylphenol used to produce NPEOs is a mixture of numerous structural isomers, characterized by different branching patterns of the nine-carbon nonyl group attached to the phenol (B47542) ring. wikipedia.org Research has shown that the specific isomeric structure heavily influences the compound's properties, including its biodegradability and estrogenic activity. wikipedia.org

However, the environmental fate and behavior of individual isomers of 2-(2-(4-nonylphenoxy)ethoxy)acetic acid have not been comprehensively investigated. It is plausible that, like the parent compounds, the various isomers of this metabolite exhibit different rates of degradation, partitioning behaviors in soil and sediment, and potential for bioaccumulation. The lack of isomer-specific analytical standards and methods has hindered research in this area.

Future research should focus on:

Synthesis and isolation of individual isomers of this compound.

Comparative laboratory studies to determine the persistence, mobility, and partitioning coefficients (e.g., Koc, Kow) of these specific isomers in different environmental matrices.

Investigating isomer-specific bioaccumulation potential in aquatic and terrestrial organisms.

Development of Predictive Environmental Fate Models Under Varying Conditions

Environmental fate models are essential tools for predicting the distribution and concentration of chemicals in the environment. researchgate.netup.pt While general models exist for chemical transport and fate, and some have been applied to alkylphenol ethoxylates in specific regions like Dutch estuaries, there is a lack of validated models specifically parameterized for this compound. researchgate.netmdpi.com

The behavior of this compound can be influenced by a multitude of site-specific environmental factors, including:

Water Chemistry: pH, temperature, and dissolved organic matter content.

Sediment/Soil Properties: Organic carbon content, clay mineralogy, and particle size distribution.

Hydrological Conditions: Water flow rates in rivers and groundwater recharge rates.

Microbial Community: The composition and metabolic activity of local microbial populations.

A major research gap is the absence of models that can reliably predict the compound's fate under this wide spectrum of conditions. Current assessments often rely on extrapolations from data on parent compounds, which may not accurately reflect the unique physicochemical properties of this carboxylated metabolite.

Future research efforts should be directed towards:

Generating robust experimental data on the degradation kinetics and partitioning behavior of this compound under systematically varied environmental conditions.

Developing and calibrating multimedia environmental fate models that incorporate this data to predict concentrations in water, sediment, soil, and biota.

Validating these models using data from long-term monitoring programs to ensure their accuracy and predictive power for different ecosystem types.

Elucidation of Novel Microbial Degradation Pathways and Enzymes

The primary mechanism for the removal of this compound from the environment is microbial degradation. nih.gov However, the specific microorganisms, enzymatic systems, and metabolic pathways involved in its breakdown remain poorly understood. While the degradation of other phenoxyacetic acid herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) has been studied extensively, revealing specific genes like tfdA, similar detailed knowledge for this nonylphenol derivative is lacking. nih.govfrontiersin.org

Existing studies show that the half-lives for the aerobic degradation of the broader nonylphenol chemical family can vary dramatically, from a few days to many months, depending on environmental conditions. nih.gov This variability suggests that different microbial communities possess different capabilities for degrading these compounds. Identifying the key microbial players and the conditions that promote efficient degradation is essential for developing potential bioremediation strategies.

Key research gaps and future directions include:

Isolation and characterization of microbial consortia and pure strains capable of degrading this compound, particularly those that can mineralize the compound completely.

Identification of the catabolic genes and enzymes responsible for the cleavage of the ether bond and the aromatic ring.

Investigation of the degradation pathways under both aerobic and anaerobic conditions to understand its fate in different environmental compartments, such as oxygenated surface waters versus anoxic sediments.

Uncovering these biological mechanisms would not only improve the accuracy of fate models but also open the door to biotechnological applications for treating contaminated sites.

Long-Term Monitoring Programs in Understudied Regions and Compartments

Monitoring data provides the foundation for assessing the real-world occurrence, persistence, and risk of environmental contaminants. While nonylphenol and its parent ethoxylates have been monitored in various parts of the world, data specifically for this compound is much sparser. nih.gov Existing studies, such as a survey of groundwater in the EU that detected a related compound (NPE1C), indicate that these metabolites are present and mobile in the subsurface environment. mst.dk

However, there is a distinct lack of systematic, long-term monitoring programs for this compound. Many geographical regions, particularly in developing countries where the use of NPEOs may be less regulated, remain significantly understudied. Furthermore, certain environmental compartments that could act as long-term sinks or transport pathways, such as deep-sea sediments and the atmosphere, are rarely included in monitoring efforts.

Future research priorities should include:

Establishing long-term monitoring programs for this compound in various environmental media, including surface water, groundwater, sediment, and soil.

Expanding the geographical scope of monitoring to include regions in Asia, Africa, and South America to obtain a global picture of contamination levels.

Investigating the presence of the compound in understudied compartments like air, biota in remote ecosystems (e.g., polar regions), and landfill leachates to better understand its long-range transport potential and ultimate fate.

The table below summarizes monitoring data for related nonylphenol compounds, illustrating the types of concentrations found in the environment and highlighting the need for similar specific data for this compound.

Compound GroupEnvironmental MatrixLocationConcentration Range
Nonylphenol (NP)River WaterGlobalUp to 4.1 µg/L nih.gov
Nonylphenol (NP)SedimentsGlobalUp to 1 mg/kg nih.gov
Nonylphenol (NP)SedimentsDanube RiverUp to 2,830 µg/kg dry weight nih.gov
A9PEO (Total)Marine Water (Offshore)Dutch Coastal ZoneMax: 36 µg/L researchgate.net
A9PEC (Total)Marine Water (Offshore)Dutch Coastal ZoneMax: 0.63 µg/L researchgate.net
NPE1CGroundwater22 EU Member StatesMax: 11.3 µg/L mst.dk

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(2-(4-nonylphenoxy)ethoxy)acetic acid in laboratory settings?

Methodological Answer: The synthesis typically involves a multi-step etherification and carboxylation process. A common approach includes:

Ether Formation: Reacting 4-nonylphenol with ethylene glycol derivatives (e.g., 2-chloroethoxyethanol) under alkaline conditions to form the intermediate 2-(4-nonylphenoxy)ethoxyethanol.

Carboxylation: Introducing the acetic acid moiety via reaction with chloroacetic acid or its derivatives in the presence of a base (e.g., NaOH) to yield the final product.
Critical parameters include temperature control (60–80°C for etherification), stoichiometric ratios (1:1.2 for phenol:ethylene glycol derivatives), and purification via column chromatography to remove unreacted starting materials .

Q. Q2. What analytical techniques are recommended for quantifying this compound in environmental samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation) to enhance volatility, GC-MS provides high sensitivity for trace detection (LOQ: 0.1–1 µg/L) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 220–280 nm are effective for quantifying polar metabolites. Mobile phases often include acetonitrile/water with 0.1% formic acid .
  • Quality Control: Use deuterated internal standards (e.g., D₄-labeled analogs) to correct for matrix effects in complex samples like wastewater or biological fluids .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported estrogenic activities of this compound across different in vitro models?

Methodological Answer: Discrepancies may arise from assay-specific factors:

Receptor Selectivity: Use dual luciferase reporter assays (e.g., ERα vs. ERβ) to differentiate receptor binding affinities.

Metabolic Activation: Include liver microsomes (e.g., S9 fractions) to assess bioactivation pathways that may alter estrogenic potency .

Data Normalization: Cross-validate results with reference compounds (e.g., 17β-estradiol) and harmonize units (e.g., EC₅₀ values in nM) to enable cross-study comparisons .

Q. Q4. What experimental strategies are effective in assessing the long-term environmental persistence of this compound in aquatic systems?

Methodological Answer:

  • Simulated Environmental Fate Studies: Conduct microcosm experiments under varying pH (6–9), UV exposure, and microbial communities to model hydrolysis and biodegradation rates.
  • Advanced Mass Spectrometry: Use high-resolution LC-QTOF-MS to identify transformation products (e.g., hydroxylated or cleaved derivatives) and quantify half-lives (t₁/₂) in sediment-water systems .
  • QSAR Modeling: Apply quantitative structure-activity relationship models to predict degradation pathways based on ethoxy chain length and alkylphenol substitution patterns .

Q. Q5. How can researchers address conflicting data on the anti-androgenic effects of this compound in mammalian models?

Methodological Answer:

  • Dose-Response Studies: Use in vivo models (e.g., Hershberger assay in rats) with graded doses (0.1–100 mg/kg/day) to establish NOAEL/LOAEL thresholds.
  • Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects on steroidogenic enzymes (e.g., CYP17A1) or androgen receptor co-regulators .
  • Cross-Species Comparisons: Evaluate species-specific differences in metabolic clearance using hepatocyte cultures from humans, rodents, and fish .

Data Contradiction Analysis

Q. Q6. How should researchers interpret variations in cytotoxicity data for this compound across cell lines?

Methodological Answer:

  • Cell Line Selection: Compare results in hormone-sensitive cells (e.g., MCF-7 breast cancer cells) vs. non-target cells (e.g., HEK293) to assess tissue-specific toxicity.
  • Assay Optimization: Standardize viability assays (MTT vs. ATP luminescence) and control for ethoxy chain interference with assay reagents .
  • Oxidative Stress Markers: Measure ROS production (e.g., DCFH-DA fluorescence) and glutathione depletion to distinguish direct cytotoxicity from metabolic stress .

Experimental Design Considerations

Q. Q7. What controls are essential for in vitro studies investigating the endocrine-disrupting potential of this compound?

Methodological Answer:

  • Negative Controls: Include solvent-only (e.g., DMSO) and non-estrogenic structural analogs (e.g., phenoxyethanol).
  • Positive Controls: Use 4-nonylphenol (parent compound) and bisphenol A to benchmark relative potency .
  • Blinding and Replication: Implement blinded sample processing and triplicate technical replicates to minimize batch effects .

Advanced Methodological Challenges

Q. Q8. What strategies improve the detection of low-abundance metabolites of this compound in human biomonitoring studies?

Methodological Answer:

  • Sample Preconcentration: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate metabolites from urine or plasma.
  • Tandem Mass Spectrometry: Employ MRM transitions (e.g., m/z 279 → 121 for the parent ion) with ion mobility separation to reduce background noise .
  • Stable Isotope Tracing: Administer ¹³C-labeled compounds in ex vivo models to track metabolic fate and adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.